1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrazole and diazepine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines and diazonium salts can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure and have been studied for their antitrypanosomal and antischistosomal activities.
Pyrazolo[3,4-d]pyrimidines: Known for their CDK2 inhibitory activity, similar to 1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine.
Uniqueness
What sets this compound apart is its specific combination of pyrazole and diazepine rings, which imparts unique chemical properties and biological activities. Its ability to inhibit CDK2 with high specificity makes it particularly valuable in cancer research.
Properties
CAS No. |
156032-55-2 |
---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-methyl-9-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C16H16N4/c1-19-16-13(11-18-19)10-17-15(12-6-3-2-4-7-12)14-8-5-9-20(14)16/h2-9,11,15,17H,10H2,1H3 |
InChI Key |
VDVINDHQGKCMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC(C3=CC=CN32)C4=CC=CC=C4)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.